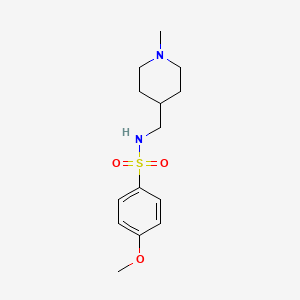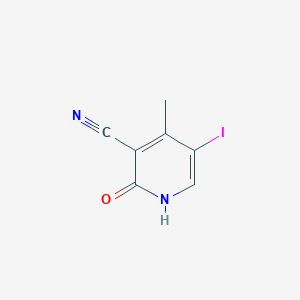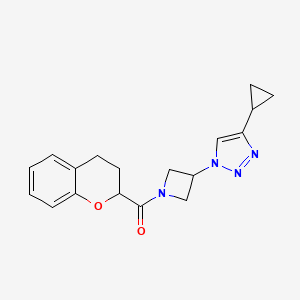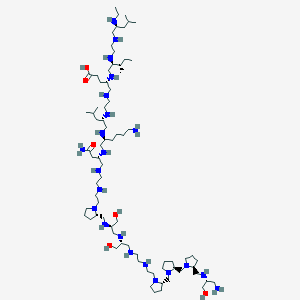![molecular formula C16H17ClN6O3S B2388692 N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chlor-4-methoxy-N-methylbenzolsulfonamid CAS No. 2309599-04-8](/img/structure/B2388692.png)
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chlor-4-methoxy-N-methylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClN6O3S and its molecular weight is 408.86. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Das Triazolothiadiazin-Gerüst hat Aufmerksamkeit als potenzieller Antitumorwirkstoff auf sich gezogen. Studien haben gezeigt, dass Derivate dieser Verbindung vielversprechende zytotoxische Wirkungen gegen Krebszellen aufweisen. Insbesondere N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chlor-4-methoxy-N-methylbenzolsulfonamid zeigt eine hemmende Aktivität gegen die Proliferation von Tumorzellen . Weitere Untersuchungen zu seinem Wirkmechanismus und spezifischen Krebsarten sind erforderlich.
Antibakterielle Eigenschaften
Die gleiche Verbindung zeigt auch antimikrobielle Aktivität. Sie wurde gegen verschiedene Bakterienstämme getestet, was auf eine mögliche Verwendung als antibakterielles Mittel hindeutet. Forscher haben ihre Wirksamkeit bei der Hemmung des mikrobiellen Wachstums beobachtet . Weitere Studien könnten ihre Anwendung bei der Behandlung spezifischer Infektionen untersuchen.
Targeting multifunktionaler Krankheiten
Die Struktur-Aktivitäts-Beziehung von biologisch wichtigen 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinen ist entscheidend für die Arzneimittelentwicklung. Forscher hoffen, dass Verbindungen wie unsere zur rationalen Entwicklung zielgerichteter Medikamente für multifunktionale Krankheiten beitragen werden .
Wirkmechanismus
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities . They can interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of action
The 1,2,4-triazole moiety can form hydrogen bonds and dipole interactions with biological targets, which can lead to changes in the target’s function .
Biochemical pathways
The specific pathways affected by this compound would depend on its exact targets. Compounds with similar structures have been found to have antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Many 1,2,4-triazole derivatives are known to have good bioavailability due to their ability to form specific interactions with biological targets .
Result of action
The exact molecular and cellular effects of this compound would depend on its specific targets and mode of action. Based on the activities of similar compounds, it might have antimicrobial, anticancer, anti-inflammatory, or antioxidant effects .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds have been used as bromodomain and extraterminal inhibitors, which suggests that this compound may interact with proteins such as BRD4
Cellular Effects
Similar compounds have been shown to have high potency in vitro and in vivo, affecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to exhibit enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEVTAFDDUGKAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)

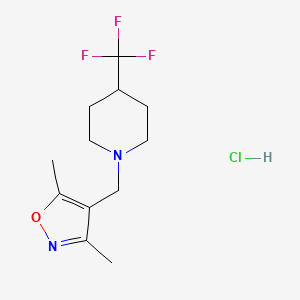

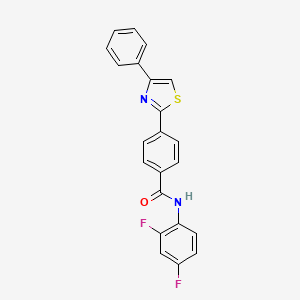
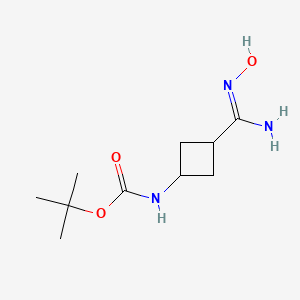
![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)
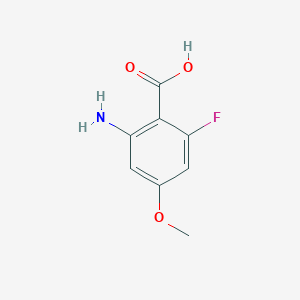
![3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2388623.png)
![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)
